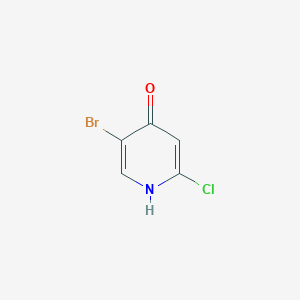

5-Bromo-2-chloropyridin-4-OL

Vue d'ensemble

Description

5-Bromo-2-chloropyridin-4-OL is a chemical compound with the molecular formula C5H3BrClNO . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 5-Bromo-2, 4-dichloropyridine, has been reported in the literature . The method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the final product through diazotization and chlorination . The yield of the bromination reaction is greater than 80%, and the total yield of the process is greater than 50% .Molecular Structure Analysis

The molecular weight of 5-Bromo-2-chloropyridin-4-OL is 208.44 . The InChI code for this compound is 1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H, (H,8,9) .Applications De Recherche Scientifique

Application Summary

Methods of Application:

- Palladium-Catalyzed Amination : This method involves the replacement of the halogen group with an amino group using palladium catalysts .

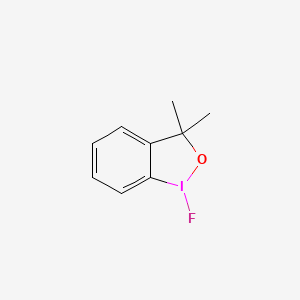

- Halogen Exchange Reaction : Anhydrous potassium fluoride is used to replace a bromine atom with a fluorine atom .

- Suzuki Coupling : This reaction couples the compound with boronic acids to form biaryl structures .

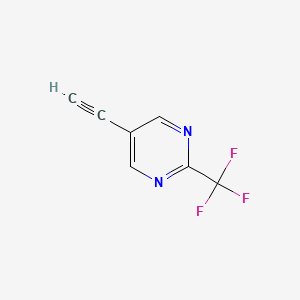

Results: The outcomes include the successful synthesis of amino-2-chloropyridine, 5-bromo-2-fluoropyridine, and 2-chloro-5-(2,5-dimethoxyphenyl)pyridine, showcasing the compound’s versatility in creating diverse molecular architectures .

Medicinal Chemistry

Application Summary

Methods of Application:

Results

Material Science

Application Summary

Methods of Application:

Results

Biochemistry

Application Summary

Methods of Application:

Results

Analytical Chemistry

Application Summary

Methods of Application:

Results

Environmental Science

Application Summary

Methods of Application:

Results

Catalysis Research

Application Summary

Methods of Application:

- Halogen Bonding Catalysis : Utilizing the halogen atoms to form non-covalent interactions that can activate substrates for subsequent reactions .

- Metal-Catalyst Complex Formation : Forming complexes with metals to be used as catalysts in organic transformations .

Results

Nanotechnology

Application Summary

Methods of Application:

- Self-Assembly : Driving the formation of nanostructures through self-assembly processes facilitated by the compound’s molecular geometry .

- Template Synthesis : Using the compound as a template to guide the formation of nanostructures with precise dimensions .

Results

Agricultural Chemistry

Application Summary

Methods of Application:

- Synthesis of Agrochemicals : Incorporating the compound into the molecular structure of agrochemicals to enhance their activity or specificity .

- Structure-Activity Relationship Studies : Analyzing the impact of the compound’s incorporation on the biological activity of agrochemicals .

Results

Polymer Chemistry

Application Summary

Methods of Application:

- Free Radical Polymerization : Initiating polymerization reactions where the compound acts as a monomer or co-monomer .

- Post-Polymerization Modification : Modifying existing polymers by introducing the compound to alter their properties .

Results

Photovoltaic Research

Application Summary

Methods of Application:

- Dye-Sensitized Solar Cells : Incorporating the compound into dyes that can absorb sunlight and convert it into electrical energy .

- Organic Photovoltaics : Using the compound in the synthesis of organic semiconductors for solar cells .

Results

Fluorescence Imaging

Application Summary

Methods of Application:

- Fluorophore Synthesis : Creating fluorescent molecules that can be used as imaging agents .

- Bioconjugation : Attaching the compound to biomolecules for visualization under fluorescence microscopy .

Results

Methods of Application:

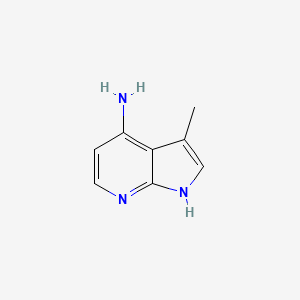

- Synthesis of Enantiomers : Enantiomers of the compound have been synthesized and their stereostructures researched for antitumor properties .

- Kinase Inhibition : The compound has been used to inhibit PI3Kα kinase, an enzyme involved in cancer progression .

Results: The enantiomers showed inhibitory activity with IC50 values of 1.08 and 2.69 μM, indicating significant potential in cancer treatment .

Methods of Application:

- Stereoselective Catalysis : Utilizing the compound in reactions that require high stereoselectivity .

Results: The compound has shown promise in increasing reaction selectivity and efficiency in catalytic processes .

Methods of Application:

- Amination : Used in palladium-catalyzed amination to introduce amino groups .

- Halogen Exchange : Employed in halogen exchange reactions to replace bromine atoms with other halogens .

- Coupling Reactions : Participates in Suzuki coupling reactions to form biaryl structures .

Results: The compound has enabled the synthesis of a variety of molecules with potential applications in pharmaceuticals and materials science .

Methods of Application:

- Material Modification : The compound is used to modify material surfaces or integrate into material structures to enhance their properties .

Results: The applications have led to the development of materials with improved performance characteristics .

Methods of Application:

- Biochemical Studies : Used in studies to understand biochemical pathways and molecular interactions .

Results: The compound has contributed to the advancement of knowledge in biochemical and molecular biology fields .

Methods of Application:

- Pollutant Degradation : Investigated for its ability to catalyze the breakdown of environmental pollutants .

- Sustainable Process Development : Used in the development of green chemistry processes .

Results: The compound has shown potential in contributing to environmentally friendly chemical processes .

Safety And Hazards

5-Bromo-2-chloropyridin-4-OL is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

5-bromo-2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPSSVMYMKAABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloropyridin-4-OL | |

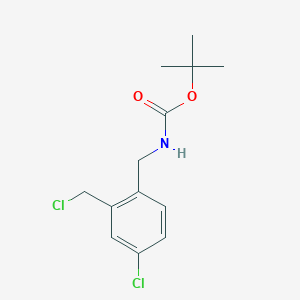

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)

![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)

![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)

![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)